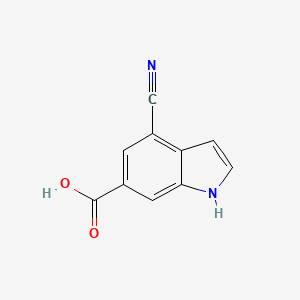

4-Cyano-1H-indole-6-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyano-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-5-7-3-6(10(13)14)4-9-8(7)1-2-12-9/h1-4,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYYLWAXGUNAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Cyano-1H-indole-6-carboxylic acid: Strategies and Methodologies

Introduction

4-Cyano-1H-indole-6-carboxylic acid (CAS No. 1427502-44-0) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and drug development industries.[1] Its rigid indole scaffold, combined with the distinct electronic properties of a cyano group (a hydrogen bond acceptor and potential metabolic blocker) and a carboxylic acid moiety (a key pharmacophore for interacting with biological targets), makes it a valuable building block for the synthesis of complex therapeutic agents.[2] Indole-6-carboxylic acid derivatives, for instance, have been explored as potent multi-target antiproliferative agents targeting receptors like EGFR and VEGFR-2.[3][4] The strategic placement of the cyano group at the C4-position further modulates the molecule's electronic and steric profile, offering unique opportunities for molecular design.

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the laboratory-scale preparation of this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the underlying scientific rationale for key strategic decisions. We will explore a classical, multi-step approach starting from a common building block, and briefly discuss modern, alternative strategies.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule suggests a strategy based on the late-stage functionalization of a pre-existing indole core. This approach is often preferred in medicinal chemistry as it allows for the diversification of a common intermediate. Our primary proposed pathway begins with the commercially available Indole-6-carboxylic acid. The key transformations involve the introduction of a nitrogen-based functional group at the C4 position, which can then be converted to the desired nitrile.

The core strategic disconnections are as follows:

-

Carboxylic Acid Formation: The target acid can be obtained by the saponification of its corresponding ester, which is used as a protecting group throughout the synthesis to enhance solubility and prevent unwanted side reactions.

-

Cyanation: The C4-cyano group can be installed via a Sandmeyer reaction, a reliable and well-established method, from a C4-amino precursor.[5][6]

-

Amino Group Formation: The C4-amino group is readily accessible through the chemical reduction of a C4-nitro intermediate.

-

Nitration: The C4-nitro group can be introduced onto the indole ring via regioselective electrophilic nitration of the protected indole-6-carboxylic acid.

This multi-step strategy is illustrated in the workflow diagram below.

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathway: Step-by-Step Protocols

This section details the experimental procedures for the proposed synthetic route. Each step is designed to be self-validating, with clear endpoints and purification methods.

Step 1: Protection of the Carboxylic Acid (Esterification)

Causality: The carboxylic acid of the starting material, indole-6-carboxylic acid, is protected as a methyl ester. This transformation is crucial for two reasons: 1) It prevents the acidic proton from interfering with subsequent reactions, particularly the nitration and diazotization steps. 2) It significantly improves the solubility of the indole intermediate in common organic solvents, facilitating handling and purification.

Experimental Protocol: Synthesis of Methyl Indole-6-carboxylate

-

Suspend Indole-6-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material).

-

Cool the suspension to 0 °C in an ice bath with magnetic stirring.

-

Slowly add concentrated sulfuric acid (H₂SO₄, 0.1 eq) or thionyl chloride (SOCl₂, 1.2 eq) dropwise to the mixture.

-

Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford Methyl Indole-6-carboxylate as a solid.

Step 2: Regioselective C4-Nitration

Causality: Electrophilic substitution on the indole ring typically occurs at the C3 position. To achieve nitration at the C4 position, specific and carefully controlled conditions are required. The reaction is generally performed at low temperatures using a strong nitrating agent mixture (HNO₃/H₂SO₄). The electron-withdrawing ester at C6 helps to deactivate the benzene portion of the indole ring, but careful control of stoichiometry and temperature is paramount to favor C4 substitution and minimize the formation of other isomers and degradation products.

Experimental Protocol: Synthesis of Methyl 4-Nitro-1H-indole-6-carboxylate

-

Add Methyl Indole-6-carboxylate (1.0 eq) portion-wise to concentrated sulfuric acid (H₂SO₄) at -10 °C to 0 °C with vigorous stirring, ensuring the temperature does not rise.

-

Once a homogenous solution is obtained, cool the mixture to -15 °C.

-

Prepare a nitrating mixture by adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid at 0 °C.

-

Add the cold nitrating mixture dropwise to the indole solution, maintaining the internal temperature below -10 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, very carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield Methyl 4-Nitro-1H-indole-6-carboxylate . Further purification can be achieved by recrystallization if necessary.

Step 3: Reduction of the Nitro Group

Causality: The nitro group is converted to a primary amine, the essential precursor for the Sandmeyer reaction. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice as it is highly efficient, clean, and avoids the use of stoichiometric metal reductants, simplifying the product work-up.[5]

Experimental Protocol: Synthesis of Methyl 4-Amino-1H-indole-6-carboxylate

-

In a flask suitable for hydrogenation, dissolve Methyl 4-Nitro-1H-indole-6-carboxylate (1.0 eq) in a solvent mixture such as ethanol/tetrahydrofuran (THF) or ethyl acetate.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel, evacuate the atmosphere, and replace it with hydrogen gas (H₂). Repeat this purge cycle three times.

-

Stir the reaction vigorously under a hydrogen atmosphere (typically a balloon or a pressure of 1-3 atm) at room temperature.

-

Monitor the reaction by TLC until all the starting material is consumed (usually 4-12 hours).

-

Once complete, carefully purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield Methyl 4-Amino-1H-indole-6-carboxylate , which is often used in the next step without further purification.

Step 4: Sandmeyer Reaction for Cyanation

Causality: The Sandmeyer reaction is a classic and powerful transformation for converting an aromatic amine into a nitrile.[6] The process occurs in two stages: first, the amine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. Second, this unstable salt is treated with a copper(I) cyanide solution, which catalyzes the displacement of the diazonium group with a cyanide nucleophile, releasing nitrogen gas.

Experimental Protocol: Synthesis of Methyl 4-Cyano-1H-indole-6-carboxylate

-

Safety Note: Cyanide salts are extremely toxic. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

-

Diazotization:

-

Suspend Methyl 4-Amino-1H-indole-6-carboxylate (1.0 eq) in a mixture of water and concentrated hydrochloric acid (HCl, ~3.0 eq).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

-

Add the NaNO₂ solution dropwise to the amine suspension, keeping the temperature strictly below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Cyanation:

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) in aqueous sodium or potassium cyanide (NaCN/KCN, 1.3 eq).

-

Carefully and slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

After the addition is complete, gently warm the reaction mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the mixture to room temperature, and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 4-Cyano-1H-indole-6-carboxylate .

-

Step 5: Saponification to Final Product

Causality: The final step is the hydrolysis (saponification) of the methyl ester to liberate the target carboxylic acid. This is a standard transformation typically achieved under basic conditions using a reagent like lithium hydroxide (LiOH), which is effective and often leads to clean conversions with minimal side reactions.[7]

Experimental Protocol: Synthesis of this compound

-

Dissolve Methyl 4-Cyano-1H-indole-6-carboxylate (1.0 eq) in a mixture of THF and methanol (e.g., 2:1 ratio).

-

Add an aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq).

-

Stir the mixture at room temperature or gently heat to 40-50 °C, monitoring the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

-

Dilute the aqueous residue with water and acidify to pH 2-3 with cold 1M HCl.

-

The resulting precipitate is the final product. Collect the solid by vacuum filtration.

-

Wash the solid with cold water to remove inorganic salts and dry under vacuum to yield pure This compound .

Data and Workflow Summary

The following table summarizes the key parameters of the primary synthetic pathway.

| Step | Transformation | Key Reagents | Solvent(s) | Typical Temp. | Est. Yield (%) |

| 1 | Esterification | Indole-6-carboxylic acid, MeOH, H₂SO₄ | Methanol | Reflux | >90% |

| 2 | C4-Nitration | Methyl Indole-6-carboxylate, HNO₃, H₂SO₄ | H₂SO₄ | -15 to 0 °C | 50-70% |

| 3 | Nitro Reduction | Methyl 4-Nitro-indole-6-carboxylate, H₂, Pd/C | EtOH/THF | Room Temp. | >90% |

| 4 | Sandmeyer | Methyl 4-Amino-indole-6-carboxylate, NaNO₂, CuCN | H₂O/HCl | 0 to 60 °C | 60-80% |

| 5 | Saponification | Methyl 4-Cyano-indole-6-carboxylate, LiOH | THF/MeOH/H₂O | Room Temp. | >95% |

Yields are estimated based on analogous reactions reported in the literature and are highly dependent on experimental execution and scale.

Caption: Overview of the primary synthetic workflow.

Alternative Synthetic Approaches

While the classical pathway described is robust, modern synthetic chemistry offers more direct, albeit sometimes more challenging, alternatives.

-

Palladium-Catalyzed Direct C-H Cyanation: This approach aims to directly convert the C4-H bond of an indole-6-carboxylic acid derivative into a C-CN bond.[5] Such methods are highly atom-economical. However, achieving regioselectivity at the C4 position over the more nucleophilic C3 position is a significant challenge and often requires specific directing groups or specialized catalytic systems.[8]

-

Electrochemical C-H Cyanation: Recent advances have demonstrated that electrochemical methods can achieve site-selective cyanation of indoles without the need for transition-metal catalysts or harsh chemical oxidants.[9][10] This represents a greener alternative, though optimizing the regioselectivity for a C4,C6-disubstituted pattern would require dedicated research.

-

Indole Ring Formation: An entirely different strategy involves constructing the indole ring from a pre-functionalized benzene precursor, such as a derivative of 3-amino-4-cyanobenzoic acid. Methods like the Fischer, Leimgruber-Batcho, or Reissert indole syntheses could be adapted for this purpose.[11] This approach can be more efficient for large-scale synthesis if the starting aromatic precursor is readily available.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regiochemistry. The detailed pathway, proceeding through protection, nitration, reduction, Sandmeyer cyanation, and deprotection, represents a reliable and well-precedented strategy for accessing this valuable building block on a laboratory scale. The protocols and rationale provided in this guide offer a solid foundation for researchers to successfully synthesize this target molecule. As synthetic methodologies continue to advance, direct C-H functionalization techniques may offer more streamlined and sustainable routes in the future.

References

- 1. ivychem.com [ivychem.com]

- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

4-Cyano-1H-indole-6-carboxylic acid: A Core Technical Guide

An In-depth Technical Guide for Researchers

Abstract

4-Cyano-1H-indole-6-carboxylic acid is a bifunctional heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Possessing a versatile indole scaffold substituted with both an electron-withdrawing cyano group and a carboxylic acid moiety, this molecule serves as a valuable building block for the synthesis of complex molecular architectures. Its unique electronic and structural features make it a compelling candidate for applications in drug discovery, particularly in the development of targeted therapeutics, as well as for its utility as a fluorescent or infrared probe.[1][2] This guide provides a comprehensive overview of its chemical properties, spectroscopic characteristics, reactivity, and practical applications, offering a foundational resource for scientists engaged in its use.

Molecular Structure and Physicochemical Properties

This compound is characterized by a fused bicyclic indole core. A nitrile (-C≡N) group is attached at the C4 position of the benzene ring, and a carboxylic acid (-COOH) group is at the C6 position. This substitution pattern imparts distinct chemical reactivity and physical properties to the molecule.

Caption: Chemical structure of this compound.

Table 1: Core Chemical and Physical Data

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 1427502-44-0 | [3] |

| Molecular Formula | C₁₀H₆N₂O₂ | |

| Molecular Weight | 186.17 g/mol | [3] |

| Physical Form | Solid | |

| Purity | Typically ≥95% |

| Storage | Inert atmosphere, 2-8°C | |

Spectroscopic Profile: An Interpretive Guide

While a publicly available, experimentally verified full spectrum for this specific molecule is not readily accessible, its spectroscopic characteristics can be reliably predicted based on its constituent functional groups. Researchers can use the following information to verify sample identity and purity.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by features from the carboxylic acid and nitrile groups.

Table 2: Predicted Infrared Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Characteristics | Source(s) |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Very broad, strong | [4][5][6] |

| C-H (Aromatic/Indole) | Stretch | 3000 - 3100 | Sharp, superimposed on O-H band | [4] |

| N-H (Indole) | Stretch | ~3400 | Moderate, sharp | |

| C≡N (Nitrile) | Stretch | 2220 - 2260 | Strong, sharp | [5] |

| C=O (Carboxylic Acid) | Stretch | 1690 - 1760 | Very strong, sharp | [4][5] |

| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | Strong | [4] |

| O-H (Carboxylic Acid) | Bend | 1395 - 1440 & 910 - 950 | Broad, moderate |[4] |

-

Expert Insight: The extreme broadness of the O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer and is a primary confirmation point.[4][6] The nitrile peak is also highly diagnostic due to its intensity and location in a relatively uncluttered region of the spectrum.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Carboxyl Proton (-COOH): A singlet is expected at a significantly downfield chemical shift, typically around 12 δ, though its position is dependent on solvent and concentration.[5]

-

Indole N-H Proton: A broad singlet is expected, often in the 8-11 δ range.

-

Aromatic Protons: The protons on the indole ring will appear in the aromatic region (approx. 7-8.5 δ), with their specific shifts and coupling patterns dictated by the electronic effects of the cyano and carboxyl substituents.

¹³C NMR:

-

Carboxyl Carbon (-COOH): Expected to appear in the range of 165-185 δ.[5]

-

Nitrile Carbon (-C≡N): A sharp signal is anticipated between 115-130 δ.[5]

-

Indole Carbons: The eight carbons of the indole core will produce signals in the aromatic region (approx. 100-140 δ).

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]+ would be observed at an m/z corresponding to its monoisotopic mass. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45) fragments. The stability of the indole ring would likely make it a prominent fragment in the spectrum.

Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its three main components: the carboxylic acid, the nitrile, and the indole nucleus.

Caption: Key reaction pathways for this compound.

-

Carboxylic Acid Group: This group is a versatile handle for derivatization. It readily undergoes esterification, conversion to acid chlorides, and amide bond formation using standard coupling reagents. This functionality is crucial for attaching the indole scaffold to other molecules or for modulating physicochemical properties like solubility and cell permeability.[7][8]

-

Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or converted into heterocyclic systems like tetrazoles.[7] The conversion to a tetrazole is a common bioisosteric replacement for a carboxylic acid in drug design, which can improve the metabolic stability and pharmacokinetic profile of a molecule.[7][9]

-

Indole Nucleus: The indole N-H can be alkylated or arylated. The electron-rich pyrrole ring is susceptible to electrophilic substitution, typically at the C3 position, although the reactivity is modulated by the substituents on the benzene ring.

Applications in Research and Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Derivatives of indole-6-carboxylic acid have been investigated as potent antiproliferative agents by targeting key proteins in cancer signaling pathways.[2][10]

-

Oncology Research: Recent studies have demonstrated that derivatives of indole-6-carboxylic acid can be designed to inhibit receptor tyrosine kinases like EGFR and VEGFR-2, which are often overexpressed in various cancers.[2] The carboxylic acid serves as a key anchoring point for binding within the receptor's active site or as a synthetic handle to attach pharmacophoric fragments.[10]

-

Molecular Probes: The cyano group on an aromatic ring can serve as a sensitive infrared probe to investigate local molecular environments, such as the hydration status or hydrogen-bonding network within a protein's active site.[1] This makes 4-cyanoindoles valuable tools for biophysical studies.

-

Bioisosterism in Drug Design: The carboxylic acid group, while often vital for biological activity, can present challenges related to metabolism and membrane permeability.[8] This molecule provides a platform to explore bioisosteric replacements for the carboxylate, such as the aforementioned tetrazole formed from the nitrile group, to optimize drug-like properties.[7][11]

Experimental Protocol: Infrared Spectroscopy

This section provides a standard operating procedure for acquiring an IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a high-quality infrared spectrum for structural verification.

Materials:

-

This compound sample

-

FTIR spectrometer with a diamond ATR accessory

-

Spatula

-

Isopropanol and appropriate laboratory wipes (e.g., Kimwipes)

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan:

-

Clean the ATR crystal surface thoroughly with a Kimwipe lightly dampened with isopropanol and allow it to dry completely.

-

From the instrument software, initiate a "background scan." This measures the ambient atmosphere (H₂O, CO₂) and instrument noise, which will be subtracted from the sample spectrum.

-

Causality Check: An accurate background is critical for a clean spectrum. Any residue on the crystal will appear as negative peaks in the final spectrum.

-

-

Sample Application:

-

Place a small amount (typically 1-5 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal. The software may have a pressure gauge to guide this.

-

Causality Check: Intimate contact is required for the IR beam's evanescent wave to penetrate the sample effectively. Insufficient contact leads to a weak, low-quality spectrum.

-

-

Sample Scan:

-

Initiate the "sample scan" from the software. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum should display absorbance (or % transmittance) versus wavenumber (cm⁻¹).

-

Use the software's tools to label the peaks corresponding to the key functional groups as outlined in Table 2.

-

Compare the obtained peak positions with the expected values to confirm the sample's identity.

-

-

Cleanup:

-

Release the pressure arm, remove the bulk of the sample, and clean the ATR crystal meticulously with isopropanol as in step 2.

-

Safety and Handling

According to available safety data, this compound should be handled with care in a laboratory setting.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound stands out as a highly functionalized and synthetically versatile indole derivative. The orthogonal reactivity of its carboxylic acid and nitrile moieties, combined with the privileged indole core, provides a robust platform for the development of novel compounds in medicinal chemistry and materials science. This guide has detailed its fundamental chemical properties, predictive spectroscopic signature, and strategic applications, providing researchers with the essential knowledge required to effectively utilize this valuable chemical building block.

References

-

PubChem. (n.d.). 4-Cyanoindole. Retrieved from [Link]

-

(n.d.). 1H-Indole-6-carboxylic acid, 4-cyano-1-cyclopropyl-, ethyl ester. Retrieved from [Link]

-

Heinrich, T., & Böttcher, H. (2004). A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-4. Retrieved from [Link][12]

-

Jo, W., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. International Journal of Molecular Sciences, 24(13), 10896. Retrieved from [Link][1]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link][4]

-

Wiley. (n.d.). 4-Cyanoindole - Optional[15N NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

-

PubChem. (n.d.). 1H-indole-6-carboxylic acid. Retrieved from [Link]

-

Zlatić, M., et al. (2023). Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link][7]

-

Dotsenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules, 28(7), 3125. Retrieved from [Link]

-

Allawi, M. M., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 21(2), e202301892. Retrieved from [Link][2]

-

Allawi, M. M., et al. (2024). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. ResearchGate. Retrieved from [Link][10]

-

Wang, M., et al. (2012). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 17(8), 9465-9481. Retrieved from [Link]

-

Horgan, C., & Maguire, A. R. (2019). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. Retrieved from [Link][9]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link][5]

-

Ambe, M. A., et al. (2017). Gas-phase chemical ionization of 4-alkyl branched-chain carboxylic acids and 3-methylindole using H3O+, NO+, and O2+ ions. Rapid Communications in Mass Spectrometry, 31(19), 1641-1650. Retrieved from [Link]

-

Roy, S., et al. (2022). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. RSC Medicinal Chemistry, 13(12), 1548-1555. Retrieved from [Link]

-

D'hooghe, M., et al. (2011). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chemistry – A European Journal, 17(47), 13165-13171. Retrieved from [Link]

-

Horgan, C., & Maguire, A. R. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Retrieved from [Link][8]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Retrieved from [Link][11]

Sources

- 1. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-cyano indole | Sigma-Aldrich [sigmaaldrich.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. echemi.com [echemi.com]

- 7. Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [cora.ucc.ie]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Profile of 4-Cyano-1H-indole-6-carboxylic acid

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of 4-Cyano-1H-indole-6-carboxylic acid (CAS No: 1427502-44-0).[1][2][3] Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic analysis. While direct experimental spectra for this specific molecule are not widely published, this guide leverages data from analogous structures and foundational spectroscopic theory to present a robust, predictive profile. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes not only the predicted data but also the underlying scientific rationale and detailed, field-proven protocols for data acquisition, ensuring this guide serves as both a reference and a practical manual for the laboratory.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional indole derivative. The indole core is a privileged scaffold in medicinal chemistry, and the strategic placement of an electron-withdrawing cyano group at the C4 position and a carboxylic acid at the C6 position creates a molecule with unique electronic and structural properties, making it a valuable building block for novel therapeutic agents.[4] Accurate characterization is paramount for its application in synthesis and drug design.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1427502-44-0 | [1] |

| Molecular Formula | C₁₀H₆N₂O₂ | [1] |

| Molecular Weight | 186.17 g/mol | [5] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [1] |

| Storage | Inert atmosphere, 2-8°C, Air and light sensitive | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the indole N-H proton, the carboxylic acid O-H proton, and the four aromatic protons on the indole ring. Due to the low solubility in less polar solvents like CDCl₃ and the need to observe the acidic protons, DMSO-d₆ is the recommended solvent.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the 10-13 ppm region.[6][7][8] Its broadness is a result of hydrogen bonding and chemical exchange.

-

Indole N-H Proton: The N-H proton of the indole ring is also expected to be a broad singlet, typically appearing between 11.0 and 12.0 ppm in DMSO-d₆.[9]

-

Aromatic Protons: The protons on the indole core (H2, H3, H5, H7) will appear in the aromatic region (7-9 ppm). The electron-withdrawing effects of the cyano and carboxyl groups will deshield these protons, shifting them downfield compared to unsubstituted indole. Their precise shifts and coupling patterns depend on the complex interplay of electronic effects.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Key Rationale |

| -COOH | ~12.5 | Broad Singlet | Highly deshielded acidic proton, subject to H-bonding.[8] |

| N1-H | ~11.8 | Broad Singlet | Deshielded proton on nitrogen in an aromatic system.[9] |

| H5 | ~8.2 | Singlet (or narrow doublet) | Flanked by two substituents (C4-CN, C6-COOH). |

| H7 | ~8.0 | Doublet | Ortho-coupled to N-H and influenced by C6-COOH. |

| H2 | ~7.8 | Triplet (or dd) | Coupled to N-H and H3. |

| H3 | ~7.5 | Doublet | Coupled to H2. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals corresponding to each carbon atom in the molecule.

-

Carbonyl Carbon (-COOH): This carbon is significantly deshielded and is expected in the 165-185 ppm range.[6][8]

-

Nitrile Carbon (-C≡N): The nitrile carbon typically appears in the 115-130 ppm region.[6]

-

Aromatic and Indole Carbons: The eight carbons of the indole ring system will appear between 100 and 140 ppm. The carbons directly attached to the electron-withdrawing groups (C4 and C6) and the bridgehead carbons (C3a, C7a) will have distinct chemical shifts.

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Key Rationale |

| C6-C OOH | ~168 | Standard range for aromatic carboxylic acid carbonyls.[8] |

| C7a, C3a | ~138-125 | Bridgehead carbons in the indole ring. |

| C2, C3, C5, C7 | ~130-100 | Aromatic carbons influenced by substituents. |

| C4-C N | ~118 | Characteristic shift for nitrile carbons.[6] |

| C4, C6 | ~110-100 | Carbons bearing electron-withdrawing groups. |

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR analysis of the target compound.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[10]

-

Solubilization: Vortex the mixture to ensure complete dissolution. The use of DMSO-d₆ is crucial for observing the exchangeable N-H and O-H protons.

-

Transfer: Transfer the clear solution to a standard 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).[10] Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

-

Confirmation: To confirm the identity of the -COOH and N-H protons, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum will result in the disappearance of these signals.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. This compound possesses several highly characteristic functional groups that will give rise to strong, easily identifiable absorption bands.

Caption: Correlation of functional groups to their IR absorption regions.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | The extreme broadness is due to strong intermolecular hydrogen bonding, a hallmark of carboxylic acid dimers.[6][11] |

| ~3350 | Medium | N-H stretch (Indole) | Typical stretching frequency for the indole N-H bond. |

| 2240-2220 | Sharp, Strong | C≡N stretch (Nitrile) | The C≡N triple bond gives a characteristic sharp absorption in a relatively clean region of the spectrum.[6][10] |

| 1725-1700 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of an aromatic carboxylic acid, typically at a lower frequency due to conjugation.[11][12] |

| 1620-1450 | Medium-Weak | C=C stretch (Aromatic) | Vibrations associated with the aromatic carbon-carbon double bonds in the indole ring. |

| 1320-1210 | Medium | C-O stretch (Carboxylic Acid) | Stretching vibration of the carbon-oxygen single bond in the carboxyl group.[11] |

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation (ATR): The use of an Attenuated Total Reflectance (ATR) accessory is the most straightforward method. Place a small amount of the solid sample directly onto the ATR crystal.[10]

-

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[10]

-

Background Scan: Record a background spectrum of the empty ATR crystal or a blank KBr pellet. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

-

Sample Scan: Record the spectrum of the sample, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for a polar, acidic molecule like this, and it can be run in both positive and negative ion modes.

Expected Ionization and Fragmentation

-

Negative Ion Mode (ESI-): This is often the preferred mode for carboxylic acids. The most prominent ion is expected to be the deprotonated molecule, [M-H]⁻ , at m/z 185.03.

-

Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺ , at m/z 187.05 is also expected.

-

Fragmentation: Upon collision-induced dissociation (CID), the parent ion will fragment in predictable ways. For the [M-H]⁻ ion, a characteristic loss of CO₂ (44 Da) to give an ion at m/z 141 is highly probable. For the [M+H]⁺ ion, common losses include H₂O (18 Da) and CO (28 Da).

Table 5: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Mode | Rationale |

| [C₁₀H₅N₂O₂]⁻ | 185.0356 | ESI (-) | Deprotonation of the acidic carboxylic acid proton. |

| [C₁₀H₇N₂O₂]⁺ | 187.0502 | ESI (+) | Protonation, likely on the indole or nitrile nitrogen. |

| [C₉H₅N₂]⁻ | 141.0458 | ESI (-) MS/MS | Loss of CO₂ (44.00 Da) from the [M-H]⁻ parent ion. |

Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

-

Chromatography (Optional but Recommended): Use a reverse-phase C18 column with a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid for positive mode or 0.1% ammonia for negative mode) to ensure sample purity before it enters the mass spectrometer.

-

MS Analysis: Infuse the sample solution directly or via the LC system into the ESI source.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the parent ion ([M-H]⁻ or [M+H]⁺).

-

MS/MS Analysis: Perform a product ion scan on the isolated parent ion to generate a fragmentation spectrum, which can be used for structural confirmation.[13]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the indole ring, further influenced by the cyano and carboxyl groups, will result in characteristic absorption bands.

Expected Absorption Maxima (λmax)

The indole chromophore typically shows two main absorption bands around 220 nm and 280 nm. The substitution with electron-withdrawing groups is expected to cause a bathochromic (red) shift in these absorptions.[14] The spectrum is likely to show strong absorptions corresponding to π → π* transitions.

-

Expected λmax: Based on similar substituted indoles, absorption maxima are anticipated in the range of 230-250 nm and 290-320 nm. The exact positions will be solvent-dependent.[15][16]

Experimental Protocol: UV-Vis Data Acquisition

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble (e.g., methanol, ethanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a range of approximately 200-400 nm.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound presents several hazards.[17]

-

Hazards: Harmful if swallowed (H302), Toxic in contact with skin (H311), Causes serious eye irritation (H319), and is very toxic to aquatic life (H400).[17]

-

Precautions: Users must wash skin thoroughly after handling, avoid release to the environment, and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[17] Store in a tightly closed, dry, and well-ventilated place. The compound is air and light sensitive.[1]

Summary

This guide provides a detailed, predictive spectroscopic profile of this compound based on established chemical principles and data from analogous compounds. The combination of NMR, IR, MS, and UV-Vis spectroscopy provides a powerful toolkit for the unambiguous identification and characterization of this important chemical building block. The experimental protocols outlined herein represent standard, robust methods for obtaining high-quality data for this and similar molecules.

References

- Sigma-Aldrich. (2025). Safety Data Sheet for this compound.

-

Greenbook.net. (n.d.). Safety Data Sheet. Retrieved from [Link]

- Fisher Scientific. (2025). Safety Data Sheet for 1H-Indole-2-carboxylic acid.

- Di Pietro, O., et al. (2013).

- CymitQuimica. (2024). Safety Data Sheet for Indoline-6-carboxylic acid.

-

PubChem. (n.d.). 4-Cyanoindole. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (2021). Safety Data Sheet for Indole-6-carboxylic acid.

- Dotsenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules.

- Lee, K., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. Molecules.

- Passow, C. T., & Harki, D. A. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. RSC Medicinal Chemistry.

- Kim, S., et al. (2025). Synthesis and Characterization of 4-Indolylcyanamide: A Potential IR Probe for Local Environment. Molecules.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-cyano-1h-indole-2-carboxylic acid (C10H6N2O2). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Cyanoindole. John Wiley & Sons, Inc. Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1H-indole-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024, March 14). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. Retrieved from [Link]

- BenchChem. (2025). Spectroscopic Profile of 6-Cyanoindole: A Technical Guide.

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

- Vautz, W., et al. (2017). Gas-phase chemical ionization of 4-alkyl branched-chain carboxylic acids and 3-methylindole using H3O+, NO+, and O2+ ions.

- Wang, J., & Kool, E. T. (2011). 4-Cyanoindole-2′-deoxyribonucleoside as a Dual Fluorescence and Infrared Probe of DNA Structure and Dynamics.

- Gonzalez, K. A., et al. (2005). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of the American Society for Mass Spectrometry.

- de Oliveira, K. T., et al. (2021). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations.

- The Royal Society of Chemistry. (n.d.). Spectra and physical data. Retrieved from The Royal Society of Chemistry website.

- ResearchGate. (n.d.). 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f.

-

LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Retrieved from [Link]

- Jia, W., et al. (2014). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning.

- Chow, C. S., et al. (2009). Hydroxycarbonyl anion (m/z 45), a diagnostic marker for alpha-hydroxy carboxylic acids. Journal of Mass Spectrometry.

Sources

- 1. This compound | 1427502-44-0 [sigmaaldrich.com]

- 2. parchem.com [parchem.com]

- 3. ivychem.com [ivychem.com]

- 4. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis and Characterization of 4-Indolylcyanamide: A Potential IR Probe for Local Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. echemi.com [echemi.com]

- 13. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Cyanoindole-2′-deoxyribonucleoside as a Dual Fluorescence and Infrared Probe of DNA Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

4-Cyano-1H-indole-6-carboxylic acid CAS number and identification

An In-depth Technical Guide to 4-Cyano-1H-indole-6-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource covering its core identification, physicochemical properties, analytical characterization, synthesis rationale, and safety protocols. By synthesizing data from established chemical suppliers and the scientific literature, this guide explains the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity. All key data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Core Identification & Physicochemical Properties

This compound is a bifunctional indole derivative. The presence of both a nitrile (-C≡N) and a carboxylic acid (-COOH) group on the indole scaffold makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Table 1: Core Identification of this compound

| Identifier | Value | Source |

| CAS Number | 1427502-44-0 | [1][2] |

| Molecular Formula | C₁₀H₆N₂O₂ | [1] |

| Molecular Weight | 186.17 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| InChI | 1S/C10H6N2O2/c11-5-7-3-6(10(13)14)4-9-8(7)1-2-12-9/h1-4,12H,(H,13,14) | [1] |

| InChI Key | UEYYLWAXGUNAKY-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C=C2C(=C1)C=CN2)C(=O)O | N/A |

Rationale for Use in Research & Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic biologically active compounds. The specific substitution pattern of this compound offers distinct advantages:

-

Dual Functionality: The carboxylic acid group provides a handle for amide bond formation, esterification, or can act as a bioisostere for other functional groups, often engaging in crucial hydrogen bonding interactions with biological targets.[3][4] The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions, offering a rich platform for chemical diversification.

-

Bioisosterism: The carboxylic acid moiety is a common feature in drug molecules but can sometimes lead to poor permeability or metabolic instability.[4] This compound allows for the exploration of the nitrile group as a potential bioisosteric replacement or as a precursor to other isosteres like tetrazoles, which can improve pharmacokinetic properties while retaining biological activity.[3]

-

Therapeutic Potential of Indole-6-Carboxylic Acids: Derivatives of the parent indole-6-carboxylic acid scaffold have been investigated as multi-target antiproliferative agents, specifically as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are overexpressed in many cancers.[5][6] This highlights the relevance of this structural class in oncology drug discovery.

Analytical Characterization Workflow

Rigorous identification and purity assessment are critical. The following section outlines a logical workflow and detailed protocols for the characterization of this compound.

Caption: A typical workflow for the comprehensive characterization of a chemical standard.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Causality: HPLC is the gold standard for determining the purity of small molecules. For a compound like this, which contains a conjugated indole system, a UV detector is typically effective. However, if UV response is poor or if analyzing non-chromophoric impurities, a universal detector like a Refractive Index Detector (RID) can be employed.[7] A reverse-phase (C18) column is chosen due to the compound's moderate polarity.

Protocol:

-

System Preparation: Use an HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), UV or RID detector, and autosampler.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Solvent A (e.g., 0.1% Formic Acid in Water) and Solvent B (e.g., 0.1% Formic Acid in Acetonitrile). Degas both solvents thoroughly.

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., Methanol or a 50:50 mixture of Acetonitrile:Water) to create a 1 mg/mL stock solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detector Wavelength: 254 nm and 280 nm (if using UV)

-

Gradient Program:

-

0-2 min: 5% B

-

2-20 min: Linear gradient from 5% to 95% B

-

20-25 min: Hold at 95% B

-

25-26 min: Return to 5% B

-

26-30 min: Re-equilibration at 5% B

-

-

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Spectroscopic Identification

Causality: IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The nitrile and carboxylic acid groups have highly characteristic absorption bands that serve as diagnostic markers.[8]

Protocol (ATR Method):

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum to subtract atmospheric (H₂O, CO₂) interference.

-

Sample Application: Place a small, representative amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic peaks corresponding to the functional groups.

Table 2: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Sharp | N-H stretch (Indole) |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2225 | Strong, Sharp | C≡N stretch (Nitrile)[8] |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| 1450-1600 | Medium-Strong | C=C stretches (Aromatic Rings) |

Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this, minimizing fragmentation and clearly showing the molecular ion.

Protocol (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Spectrum Acquisition: Acquire spectra in both positive and negative ion modes.

-

Negative Mode [M-H]⁻: Expected m/z = 185.04

-

Positive Mode [M+H]⁺: Expected m/z = 187.05

-

-

Analysis: The primary validation is the observation of an ion peak corresponding to the calculated mass of the molecule (186.17 Da).[2]

Causality: NMR provides the most detailed structural information, confirming the connectivity of atoms within the molecule. ¹H NMR shows the environment of hydrogen atoms, while ¹³C NMR shows the environment of carbon atoms. Deuterated DMSO (DMSO-d₆) is a suitable solvent as it will dissolve the compound and its residual solvent peak does not obscure key signals. The acidic protons (N-H and COOH) will be observable in this solvent.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆ in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

-

Data Analysis: Analyze chemical shifts (δ), coupling constants (J), and integration values to assign signals to the specific protons and carbons in the structure.

Table 3: Predicted NMR Spectral Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~13.5 | Broad Singlet | COOH |

| ¹H | ~12.0 | Broad Singlet | N-H |

| ¹H | ~8.2 | Singlet/Doublet | H5 (between COOH and C≡N) |

| ¹H | ~7.5-8.0 | Multiplet | H2, H7 (Aromatic) |

| ¹H | ~6.5-7.0 | Multiplet | H3 (Pyrrolic) |

| ¹³C | ~167 | Singlet | C=O (Carboxylic Acid) |

| ¹³C | ~117 | Singlet | C≡N (Nitrile) |

| ¹³C | ~100-140 | Multiple Signals | Aromatic & Pyrrolic Carbons |

Synthesis Pathway Overview

While a specific synthesis for this compound is not detailed in the immediate literature, a plausible and authoritative approach can be adapted from established indole synthesis methodologies, such as the Fischer-indole synthesis followed by functional group manipulation.[9]

Caption: A logical pathway for indole synthesis, starting from a Fischer cyclization.

A key strategy involves creating the substituted indole ring first and then introducing or modifying the cyano and carboxylic acid groups. One published method for a related compound involves converting a carboxylic acid to a nitrile via an amide intermediate using an agent like methanesulfonic acid chloride.[9] This highlights a reliable method for the functional group interconversion required to achieve the final target structure.

Safety, Handling, and Storage

Causality: Proper handling is dictated by the potential hazards of the compound. Based on data for similar indole and nitrile-containing carboxylic acids, the compound should be treated as potentially harmful.[1][10][11]

Table 4: Hazard and Safety Information

| Category | Guideline | Source |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety goggles), and face protection. Use a NIOSH/MSHA approved respirator if ventilation is inadequate. | [10][12] |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. | [10][11] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [10][11] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [11] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up in a dry, cool place. | [10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [11] |

Conclusion

This compound (CAS No. 1427502-44-0) is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its proper identification relies on a combination of chromatographic and spectroscopic techniques, including HPLC, MS, IR, and NMR, which together confirm its purity, molecular weight, and precise chemical structure. The dual reactivity of the nitrile and carboxylic acid functional groups provides a versatile platform for creating diverse chemical libraries, particularly for targeting disease pathways where the indole scaffold is known to be effective. Adherence to strict safety and handling protocols is mandatory to ensure safe laboratory practice. This guide provides the foundational, field-proven information required for researchers to confidently procure, identify, and utilize this compound in their research endeavors.

References

-

A New Synthesis of Indole 5-carboxylic Acids and 6-hydroxy-indole-5-carboxylic Acids in the Preparation of an O-Hydroxylated Metabolite of Vilazodone . PubMed, National Center for Biotechnology Information. [Link]

-

Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity . PubMed Central, National Center for Biotechnology Information. [Link]

-

New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation . ResearchGate. [Link]

-

New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation . PubMed, National Center for Biotechnology Information. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design . PubMed Central, National Center for Biotechnology Information. [Link]

-

Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector . Longdom Publishing. [Link]

Sources

- 1. This compound | 1427502-44-0 [sigmaaldrich.com]

- 2. 4-cyano indole | Sigma-Aldrich [sigmaaldrich.com]

- 3. Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. benchchem.com [benchchem.com]

- 9. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

The Architectural Blueprint of Indole-6-Carboxylic Acids: A Technical Guide to Their Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-6-carboxylic acid scaffold is a cornerstone in contemporary medicinal chemistry and materials science, lending its unique electronic and structural properties to a myriad of functional molecules. The strategic placement of the carboxylic acid moiety on the indole's benzene ring, coupled with diverse substitution patterns, offers a powerful platform for modulating pharmacological activity and material characteristics. This in-depth technical guide provides a comprehensive exploration of the core synthetic methodologies for constructing substituted indole-6-carboxylic acids. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of each synthetic route, elucidating the causality behind experimental choices and offering field-proven insights. We will navigate the intricacies of classical indole syntheses, including the Fischer, Reissert, and Madelung reactions, and traverse the landscape of modern palladium-catalyzed cross-coupling and C-H functionalization strategies. Each section is designed to be a self-validating system, integrating detailed experimental protocols with mechanistic rationale, quantitative data, and visual diagrams to empower researchers in their synthetic endeavors.

The Strategic Importance of the Indole-6-Carboxylic Acid Moiety

The indole ring system is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals. The introduction of a carboxylic acid group at the 6-position profoundly influences the molecule's properties. This functional group can act as a critical pharmacophore, engaging in hydrogen bonding and ionic interactions with biological targets. Furthermore, it serves as a versatile synthetic handle for further elaboration, enabling the construction of complex molecular architectures through amide bond formation, esterification, or other derivatizations. The ability to introduce additional substituents at various positions on the indole core allows for the fine-tuning of a compound's ADME (absorption, distribution, metabolism, and excretion) properties, potency, and selectivity.

Classical Approaches to the Indole-6-Carboxylic Acid Core

While modern methods offer remarkable precision, the classical syntheses of indoles remain highly relevant, particularly for large-scale production and for accessing specific substitution patterns. Understanding their mechanisms is crucial for troubleshooting and optimization.

The Fischer Indole Synthesis: A Cornerstone of Indole Chemistry

The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[1][2]

Mechanism and Strategic Considerations:

The mechanism proceeds through a series of well-defined steps:

-

Hydrazone Formation: The reaction commences with the condensation of a substituted phenylhydrazine with a carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: A key[3][3]-sigmatropic rearrangement (a Claisen-type rearrangement) occurs, leading to the formation of a di-imine intermediate.[1][2]

-

Aromatization and Cyclization: The di-imine undergoes aromatization, followed by intramolecular nucleophilic attack of the newly formed enamine onto the imine carbon.

-

Ammonia Elimination: The resulting aminoacetal eliminates a molecule of ammonia to afford the final indole product.[1]

For the synthesis of indole-6-carboxylic acids, the typical starting material is 4-hydrazinobenzoic acid or its corresponding ester. The choice of the ketone or aldehyde partner dictates the substitution pattern at the 2- and 3-positions of the indole ring.

Experimental Protocol: Synthesis of 2-Methyl-1H-indole-6-carboxylic acid

-

Step 1: Hydrazone Formation and Cyclization: To a solution of 4-hydrazinobenzoic acid (1.52 g, 10 mmol) in glacial acetic acid (20 mL) is added acetone (0.73 mL, 10 mmol). The mixture is heated to reflux for 4 hours.

-

Step 2: Work-up and Isolation: The reaction mixture is cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 2-methyl-1H-indole-6-carboxylic acid.

Causality in Experimental Design:

-

Acid Catalyst: Acetic acid serves as both the solvent and the acid catalyst. Other acids like sulfuric acid or polyphosphoric acid can be used, often leading to higher yields but potentially causing side reactions with sensitive substrates.[1]

-

Reaction Temperature: Refluxing is necessary to provide the activation energy for the[3][3]-sigmatropic rearrangement and the subsequent cyclization and elimination steps.

Visualization of the Fischer Indole Synthesis Mechanism:

Caption: Mechanism of the Fischer Indole Synthesis.

The Reissert Indole Synthesis: A Two-Step Approach

The Reissert synthesis provides a route to indole-2-carboxylic acids, which can be valuable intermediates.[3][4] While not directly yielding indole-6-carboxylic acids, it is a relevant classical method for constructing the indole core with a carboxylic acid handle. The synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[3][4]

Mechanism and Strategic Considerations:

-

Condensation: An o-nitrotoluene derivative is deprotonated at the methyl group by a strong base (e.g., sodium ethoxide), and the resulting carbanion attacks diethyl oxalate.

-

Reductive Cyclization: The nitro group is reduced to an amine (e.g., using zinc in acetic acid), which then undergoes intramolecular condensation with the adjacent ketone to form the indole ring.[3]

To adapt this for indole-6-carboxylic acid synthesis, one would need to start with a suitably substituted o-nitrotoluene, such as 4-methyl-3-nitrobenzoic acid.

Experimental Protocol: Conceptual Synthesis of a Precursor to Indole-6-carboxylic Acid

-

Step 1: Condensation: 4-Methyl-3-nitrobenzoic acid (1.81 g, 10 mmol) is dissolved in ethanol, and sodium ethoxide (21% in ethanol, 3.2 mL, 11 mmol) is added. Diethyl oxalate (1.4 mL, 10.5 mmol) is then added dropwise, and the mixture is stirred at room temperature for 12 hours.

-

Step 2: Reductive Cyclization: The reaction mixture is acidified with dilute HCl, and the precipitated pyruvic acid derivative is collected. This intermediate is then dissolved in acetic acid, and zinc dust (1.3 g, 20 mmol) is added portion-wise. The mixture is heated to 80°C for 2 hours.

-

Step 3: Work-up and Isolation: After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by chromatography to yield the indole-2,6-dicarboxylic acid derivative.

Causality in Experimental Design:

-

Base: A strong base like sodium ethoxide is required to deprotonate the methyl group of the o-nitrotoluene.[3]

-

Reducing Agent: Zinc in acetic acid is a common choice for the reduction of the nitro group to an amine.[3] Other reducing agents like iron in acetic acid or catalytic hydrogenation can also be employed.

Visualization of the Reissert Indole Synthesis Workflow:

Caption: Workflow of the Reissert Indole Synthesis.

The Madelung Synthesis: Intramolecular Cyclization under Basic Conditions

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to form an indole. This method is particularly useful for the preparation of 2-substituted and 2,3-unsubstituted indoles.

Mechanism and Strategic Considerations:

The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic position of the o-alkyl group by a strong base. The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that subsequently eliminates water to form the indole ring. The harsh reaction conditions (strong base and high temperature) limit its applicability to substrates with sensitive functional groups.

To synthesize an indole-6-carboxylic acid via the Madelung synthesis, one would start with an N-acyl derivative of 4-amino-3-methylbenzoic acid.

Conceptual Protocol for a Madelung Synthesis:

-

Step 1: Amide Formation: 4-Amino-3-methylbenzoic acid is acylated with an appropriate acid chloride or anhydride.

-

Step 2: Cyclization: The resulting N-acyl-4-amino-3-methylbenzoic acid is heated with a strong base, such as sodium ethoxide or potassium tert-butoxide, at high temperatures (200-300 °C) in an inert solvent.

-

Step 3: Work-up: The reaction is quenched with water, and the product is isolated by acidification and extraction.

Causality in Experimental Design:

-

Strong Base: A very strong base is necessary to effect the double deprotonation required to initiate the cyclization.

-

High Temperature: Significant thermal energy is needed to overcome the activation barrier for the intramolecular cyclization.

Modern Palladium-Catalyzed Routes to Functionalized Indole-6-Carboxylic Acids

The advent of palladium-catalyzed cross-coupling and C-H functionalization reactions has revolutionized the synthesis of complex aromatic and heteroaromatic compounds, including substituted indoles. These methods offer high efficiency, functional group tolerance, and regioselectivity.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[5] This reaction is particularly useful for introducing aryl or heteroaryl substituents onto the indole-6-carboxylic acid core.

Mechanism and Strategic Considerations:

The catalytic cycle involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the organohalide (e.g., a bromo- or iodo-indole-6-carboxylic acid ester).

-

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) center.

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the palladium(0) catalyst.

A key consideration is the protection of the indole nitrogen and the carboxylic acid group (usually as an ester) to prevent side reactions.

Experimental Protocol: Synthesis of Methyl 5-phenyl-1H-indole-6-carboxylate

-

Reaction Setup: To a degassed mixture of methyl 5-bromo-1H-indole-6-carboxylate (268 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3 mmol) in a 1:1 mixture of toluene and water (10 mL) is added tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

-

Reaction Execution: The mixture is heated to 90°C under an inert atmosphere for 12 hours.

-

Work-up and Purification: After cooling, the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford methyl 5-phenyl-1H-indole-6-carboxylate.

Quantitative Data for Suzuki-Miyaura Coupling:

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Methyl 5-phenyl-1H-indole-6-carboxylate | 85 |

| 2 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)-1H-indole-6-carboxylate | 82 |

| 3 | 3-Pyridylboronic acid | Methyl 5-(pyridin-3-yl)-1H-indole-6-carboxylate | 75 |

Visualization of the Suzuki-Miyaura Catalytic Cycle:

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Heck-Mizoroki Reaction: Alkenylation of the Indole Core

The Heck-Mizoroki reaction enables the coupling of an organohalide with an alkene, providing a direct route to substituted alkenes.[6] This is a valuable method for introducing alkenyl side chains onto the indole-6-carboxylic acid scaffold.

Mechanism and Strategic Considerations:

The mechanism is similar to the Suzuki coupling in its initial oxidative addition step. This is followed by:

-

Alkene Insertion (Syn-addition): The alkene coordinates to the palladium(II) complex and inserts into the palladium-carbon bond.

-

Beta-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the product alkene and a palladium-hydride species.

-

Reductive Elimination: The palladium-hydride species reductively eliminates HX, regenerating the palladium(0) catalyst.

Conceptual Protocol for a Heck Reaction:

-